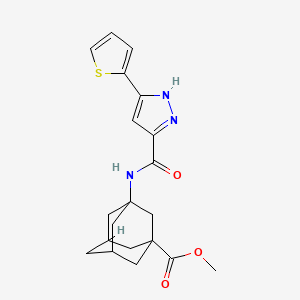
(1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1r,3s,5R,7S)-methyl 3-(3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)adamantane-1-carboxylate is a novel derivative that combines the adamantane core structure with a thiophene-substituted pyrazole moiety. This unique structure has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N4O3S, and it features functional groups that are known to interact with biological targets. The presence of the thiophene ring and pyrazole moiety suggests potential interactions with various enzymes and receptors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing thiophene and pyrazole derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives showed significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL , indicating strong antimicrobial potential. Notably, some derivatives exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Antiviral Activity
The antiviral potential of pyrazole derivatives has been explored extensively, particularly against HIV-1. A study demonstrated that certain pyrazole-based compounds inhibited HIV replication in vitro without exhibiting cytotoxicity. The mechanism involved the modulation of viral entry or replication pathways, suggesting that the compound could potentially serve as a lead for further drug development against viral infections .
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors involved in microbial resistance or viral replication processes. The exact pathways remain to be elucidated but are likely related to the inhibition of critical biological functions within pathogens.
Study 1: Antimicrobial Evaluation
A detailed study evaluated the antimicrobial properties of various thiophene-bearing pyrazole derivatives, including those similar to our compound. The study utilized time-kill assays and biofilm formation inhibition tests against Staphylococcus aureus and Staphylococcus epidermidis. Results indicated that certain derivatives significantly reduced biofilm formation compared to controls, showcasing their potential as therapeutic agents against biofilm-associated infections .
Study 2: Antiviral Screening
In another investigation focusing on antiviral activity, a library of pyrazole compounds was screened for their ability to inhibit HIV-1 replication. Compounds exhibiting non-toxic profiles were identified as promising candidates for further development. This study emphasizes the significance of structural modifications in enhancing antiviral efficacy .
Data Summary Table
| Activity | Target Pathogen/Virus | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of cell wall synthesis |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Biofilm formation inhibition |
| Antiviral | HIV-1 | Non-toxic | Modulation of viral replication pathways |
属性
IUPAC Name |
methyl 3-[(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-18(25)19-7-12-5-13(8-19)10-20(9-12,11-19)21-17(24)15-6-14(22-23-15)16-3-2-4-27-16/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRNFQXJBPNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NNC(=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














